(4-Methylsulfonylphenyl)acetyl chloride

Vue d'ensemble

Description

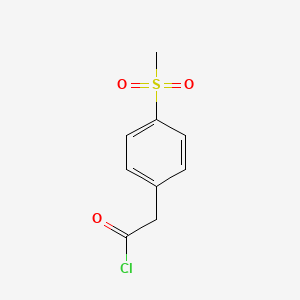

(4-Methylsulfonylphenyl)acetyl chloride is a chemical compound with the molecular formula C9H9ClO3S. It is known for its applications in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical intermediates.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfonylphenyl)acetyl chloride typically involves the chlorination of (4-Methylsulfonylphenyl)acetic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

(4-Methylsulfonylphenyl)acetic acid+SOCl2→(4-Methylsulfonylphenyl)acetyl chloride+SO2+HCl

This method is widely used due to its efficiency and high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Methylsulfonylphenyl)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form (4-Methylsulfonylphenyl)acetic acid and hydrochloric acid.

Reduction: It can be reduced to (4-Methylsulfonylphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride (LiAlH4)

Hydrolysis Conditions: Aqueous medium

Major Products Formed

Amides: Formed from reaction with amines

Esters: Formed from reaction with alcohols

(4-Methylsulfonylphenyl)acetic acid: Formed from hydrolysis.

Applications De Recherche Scientifique

(4-Methylsulfonylphenyl)acetyl chloride is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: It is used in the preparation of biologically active compounds, such as antimicrobial and anti-inflammatory agents.

Medicine: It is involved in the synthesis of pharmaceutical intermediates, particularly those targeting COX-2 inhibition.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of (4-Methylsulfonylphenyl)acetyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. In biological systems, its derivatives, such as COX-2 inhibitors, exert their effects by selectively inhibiting the cyclooxygenase-2 enzyme, thereby reducing inflammation and pain .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (4-Methylsulfonylphenyl)acetic acid

- (4-Methylsulfonylphenyl)ethanol

- (4-Methylsulfonylphenyl)amine

Uniqueness

(4-Methylsulfonylphenyl)acetyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its derivatives have shown significant biological activities, particularly as COX-2 inhibitors, which are used in the treatment of inflammation and pain .

Activité Biologique

(4-Methylsulfonylphenyl)acetyl chloride, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly as an antimicrobial and anti-inflammatory agent. This article explores its synthesis, mechanisms of action, and biological applications, supported by research findings and data tables.

The synthesis of this compound typically involves the chlorination of (4-Methylsulfonylphenyl)acetic acid using thionyl chloride (SOCl2). The reaction can be summarized as follows:

This method is preferred due to its efficiency and high yield. In industrial settings, similar synthetic routes are employed on a larger scale to ensure consistent product quality.

As an acyl chloride, this compound exhibits high reactivity, particularly with nucleophiles such as amines and alcohols. This reactivity allows it to form various derivatives that possess biological activity. Notably, its derivatives have been identified as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in inflammation and pain pathways .

3.1 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit promising antibacterial properties against both Gram-positive and Gram-negative bacteria. A study synthesized compounds that combine thiazole and sulfonamide groups, demonstrating potent antibacterial activity when used alone or in conjunction with cell-penetrating peptides .

| Compound | Antibacterial Activity |

|---|---|

| Thiazole-sulfonamide derivative | Potent against multiple bacterial strains |

3.2 Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects through its action as a COX-2 inhibitor. In vivo studies utilizing lipopolysaccharide (LPS)-induced models demonstrated that compounds derived from this compound significantly reduced myeloperoxidase (MPO) activity, indicating decreased inflammation compared to control groups .

| Treatment Group | MPO Activity (U/L) |

|---|---|

| Control | 1.03 ± 0.51 |

| LPS | 1.79 ± 0.27 |

| LPS + Compound | 0.84 ± 0.26* |

| Indomethacin | 1.06 ± 0.73 |

*Significantly different from LPS group (p < 0.05).

4. Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound derivatives:

- Case Study on COX-2 Inhibition : A series of experiments demonstrated that specific derivatives could effectively inhibit COX-2 activity in vitro, leading to reduced inflammatory markers in treated cells compared to untreated controls .

- In Vivo Efficacy : In animal models, compounds derived from this acyl chloride showed a marked reduction in inflammatory responses when administered prior to inflammatory stimuli, suggesting potential for treating conditions like arthritis or other inflammatory disorders .

5. Conclusion

This compound represents a valuable compound in medicinal chemistry due to its reactivity and the biological activity of its derivatives. Its applications in antimicrobial and anti-inflammatory therapies are supported by robust research findings, indicating significant potential for further development into therapeutic agents.

Propriétés

IUPAC Name |

2-(4-methylsulfonylphenyl)acetyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHCNJVEEDSUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.